molecular formula C15H19F2NO3 B2518479 N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034422-45-0

N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2518479
CAS No.: 2034422-45-0
M. Wt: 299.318
InChI Key: KFRYEZPQHVMPNE-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide, also known as DFN-15, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of cyclohexylamides and has been identified as a potential therapeutic agent for various diseases.

Scientific Research Applications

Electrophilic Fluorinating Agents

N-halogeno compounds, including perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], demonstrate the compound's utility as a site-selective electrophilic fluorinating agent. This application is particularly relevant in the synthesis of various fluorinated compounds under mild conditions, showcasing its potential in pharmaceutical and material science research (Banks, Besheesh, & Tsiliopoulos, 1996).

Chemoselective Acetylation

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, utilizing immobilized lipase, underscores the compound's significance in the natural synthesis of antimalarial drugs. This process optimization and kinetic study highlights its application in developing efficient and environmentally friendly synthetic routes (Magadum & Yadav, 2018).

Photoreactive Properties

The study of flutamide's photoreactions in different solvents reveals insights into the photostability and photodegradation pathways of related compounds, including N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide. Such research aids in understanding the stability of pharmaceuticals under light exposure, contributing to safer drug design and packaging (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis of Difluoroacetamides

Research into the synthesis of difluoro(trimethylsilyl)acetamides from chlorodifluoroacetamides by electrochemical silylation presents a novel pathway for creating 3,3-difluoroazetidinones. This process showcases the compound's versatility in synthesizing novel fluorinated structures, useful in drug discovery and material sciences (Bordeau, Frébault, Gobet, & Picard, 2006).

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3/c1-20-12-4-2-3-5-13(12)21-10-14(19)18-11-6-8-15(16,17)9-7-11/h2-5,11H,6-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRYEZPQHVMPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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